molecular formula C18H14Cl2N4O4S2 B10872838 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide

2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10872838
M. Wt: 485.4 g/mol
InChI Key: YIDRPYQYOFEDMG-UHFFFAOYSA-N
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Description

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves the reaction of 2-amino-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazole with substituted acyl chlorides. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and transcription . These actions result in the inhibition of cell growth and proliferation, making it effective against various pathogens and cancer cells.

Properties

Molecular Formula

C18H14Cl2N4O4S2

Molecular Weight

485.4 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C18H14Cl2N4O4S2/c1-10-2-4-12(24(26)27)7-14(10)21-16(25)9-29-18-23-22-17(30-18)8-28-15-5-3-11(19)6-13(15)20/h2-7H,8-9H2,1H3,(H,21,25)

InChI Key

YIDRPYQYOFEDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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